molecular formula C16H18N2O3S B4439424 N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide

N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide

Cat. No. B4439424
M. Wt: 318.4 g/mol
InChI Key: JNTNRKJCYINZJO-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide, also known as AG-490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors and is known to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3).

Mechanism of Action

N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide inhibits the activity of JAK2 and STAT3 by binding to the ATP-binding site of JAK2, which prevents the phosphorylation of STAT3 by JAK2. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and leukemia. It has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to have immunomodulatory effects by inhibiting the activation of T cells and B cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide in lab experiments include its specificity for JAK2 and STAT3, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. The limitations of using N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects.

Future Directions

For the research on N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide include the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other diseases such as autoimmune disorders and neurodegenerative diseases, and the exploration of its combination with other therapeutic agents. In addition, the investigation of its potential side effects and toxicity in vivo is also an important area of future research.
Conclusion
N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the activity of JAK2 and STAT3, which are involved in various cellular processes such as cell proliferation, differentiation, and survival. The inhibition of these pathways has been shown to have a therapeutic effect in various diseases. The development of more potent and selective inhibitors and the investigation of its potential therapeutic applications in other diseases are important areas of future research.

Scientific Research Applications

N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of JAK2 and STAT3, which are involved in various cellular processes such as cell proliferation, differentiation, and survival. The inhibition of these pathways has been shown to have a therapeutic effect in various diseases.

properties

IUPAC Name

3-(benzenesulfonamido)-N-ethyl-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-17-16(19)14-10-7-11-15(12(14)2)18-22(20,21)13-8-5-4-6-9-13/h4-11,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTNRKJCYINZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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